Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl-
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Overview
Description
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- can be synthesized through the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This one-pot method allows for the efficient production of substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yields and purity. The reaction conditions are optimized to facilitate large-scale production, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group on the oxadiazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include a range of substituted oxadiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring and is used in the development of energetic materials.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Uniqueness
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
42837-61-6 |
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Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
(5-amino-1,2,4-oxadiazol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-8(12-14-9)7(13)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12) |
InChI Key |
XIGVHZSEHDMALI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NOC(=N2)N |
Origin of Product |
United States |
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